molecular formula C17H20N2O2 B13003903 tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

Cat. No.: B13003903
M. Wt: 284.35 g/mol
InChI Key: VTEADJJINFGRNB-UHFFFAOYSA-N
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Description

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its carbamate group can form stable covalent bonds with active site residues in enzymes, making it a valuable tool for probing enzyme mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and formulation.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is unique due to the presence of both phenyl and pyridine groups, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobicity, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl N-[(6-phenylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-12-13-9-10-15(18-11-13)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

VTEADJJINFGRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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